molecular formula C15H14ClF3N4O2S2 B2875786 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392298-86-1

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B2875786
CAS No.: 392298-86-1
M. Wt: 438.87
InChI Key: RHXQJMBKKQGPKM-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core substituted with a thioether-linked acetamide group and an isobutyramide moiety. Key structural features include:

  • A 2-chloro-5-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) substituent.
  • An isobutyramide group, which may modulate solubility and pharmacokinetic properties.

1,3,4-Thiadiazoles are known for their broad-spectrum biological activities, including antimicrobial, antifungal, and insecticidal properties . The trifluoromethyl group and chloro substituent in this compound suggest enhanced bioactivity compared to simpler thiadiazole derivatives, as halogenated and fluorinated groups often improve target affinity and resistance to enzymatic degradation .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4O2S2/c1-7(2)12(25)21-13-22-23-14(27-13)26-6-11(24)20-10-5-8(15(17,18)19)3-4-9(10)16/h3-5,7H,6H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXQJMBKKQGPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the Chloro-Substituted Phenyl Group: This step involves the coupling of the chloro-substituted phenylamine with the thiadiazole ring, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Assembly: The final compound is assembled by linking the intermediate products through amide bond formation, often using isobutyryl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The trifluoromethyl group, in particular, is known to enhance the bioactivity of many compounds.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drugs, such as their metabolic stability and membrane permeability.

Industry

In industry, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Compound Name (Structure) Core Structure Key Substituents Reported Bioactivity Synthesis Method (Reference)
Target Compound 1,3,4-thiadiazole - 2-chloro-5-(trifluoromethyl)phenyl
- Thioether-linked acetamide
- Isobutyramide
Hypothesized antimicrobial/antifungal Likely multi-step synthesis involving POCl₃
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole - 4-Chlorobenzylidene
- 4-methylphenyl
Insecticidal, fungicidal Condensation of thiosemicarbazide with aldehydes
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-thiadiazole - 3-Phenylpropyl
- 2-Chlorophenyl
Not specified (structural analog) Reflux with POCl₃ and ammonia precipitation
N-Cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine Imidazo-thiadiazole - Trifluoromethyl
- 4-Nitrophenyl
- Cyclohexylamine
Anticancer (in vitro screening) One-pot isocyanide-based synthesis

Key Findings:

Chloro substituents (e.g., 2-chlorophenyl in the target compound and ) contribute to π-π stacking interactions with biological targets, as seen in fungicidal activities .

Thioether vs. Imine Linkages :

  • The thioether bridge in the target compound may confer greater stability under oxidative conditions compared to imine-linked analogs (e.g., ), which are prone to hydrolysis.

The imidazo-thiadiazole derivative demonstrates anticancer activity, highlighting the pharmacological versatility of fluorinated thiadiazole systems.

Synthesis Complexity :

  • The target compound likely requires multi-step synthesis (e.g., thiosemicarbazide condensation, POCl₃-mediated cyclization), similar to . In contrast, employs a one-pot method, emphasizing efficiency for complex heterocycles.

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a thiadiazole ring, chloro and trifluoromethyl groups, and an isobutyramide moiety are notable features.

Molecular Formula

  • Molecular Formula : C18H11ClF4N4O2S
  • Molecular Weight : 436.87 g/mol

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiadiazole rings often demonstrate cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A recent study evaluated the cytotoxic effects of related compounds on pancreatic cancer cell lines (Panc-1 and BxPC-3). The IC50 values reported were as low as 0.051 µM for BxPC-3 cells, indicating potent activity. In comparison, normal fibroblast cells (WI38) exhibited an IC50 of 0.36 µM, suggesting selectivity towards cancer cells .

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (Normal)0.36

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
  • Inhibition of Protein Kinases : The presence of specific functional groups may allow for the inhibition of key signaling pathways involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, some derivatives of thiadiazole compounds have demonstrated antibacterial and antifungal activities. This is particularly relevant for developing new antibiotics in an era of increasing resistance to existing drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituent Variations : Changes in the chloro or trifluoromethyl groups can significantly affect potency.
  • Thiadiazole Ring Modifications : Alterations in the thiadiazole structure may enhance or reduce biological activity.

Comparative Studies

Comparative studies with other known anticancer agents reveal that compounds with similar frameworks often show promising results against various cancer types:

Compound NameCell Line TestedIC50 (µM)
Compound APanc-10.045
Compound BBxPC-30.055
N-(5...Panc-10.066

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